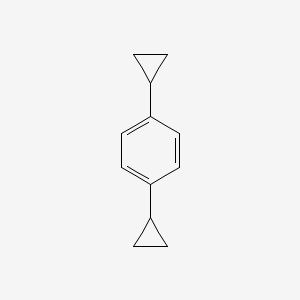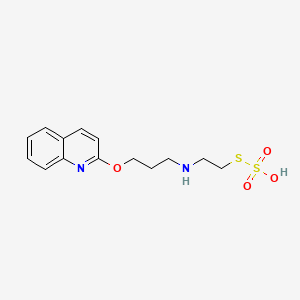
S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propylamine Chain: The quinoline derivative is then reacted with 3-chloropropylamine to form the intermediate 3-(2-quinolyloxy)propylamine.
Thiosulfate Introduction: The final step involves the reaction of the intermediate with sodium thiosulfate under mild conditions to yield this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfate derivatives.
Substitution: The amino group in the propylamine chain can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiosulfate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Halides, hydroxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: Breakdown products including quinoline derivatives and thiosulfate ions.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Analytical Chemistry: It can serve as a reagent for the detection of certain metal ions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Cell Signaling: It can be used in studies related to cell signaling pathways involving sulfur-containing compounds.
Medicine:
Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for further investigation.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
Environmental Chemistry: Potential application in the removal of heavy metals from wastewater.
作用機序
The mechanism by which S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the thiosulfate group can participate in redox reactions, affecting cellular processes. The propylamine chain provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
類似化合物との比較
- S-(2-([3-(phenylsulfanyl)propyl]amino)ethyl) hydrogen thiosulfate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Comparison:
- Structural Differences: While similar in having a thiosulfate group, the quinoline moiety in S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique electronic and steric properties compared to the phenylsulfanyl or thiazolyl derivatives.
- Reactivity: The quinoline-containing compound may exhibit different reactivity patterns due to the aromatic system’s influence on the overall molecule.
- Applications: The unique structure of this compound may make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
特性
CAS番号 |
41287-22-3 |
|---|---|
分子式 |
C14H18N2O4S2 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C14H18N2O4S2/c17-22(18,19)21-11-9-15-8-3-10-20-14-7-6-12-4-1-2-5-13(12)16-14/h1-2,4-7,15H,3,8-11H2,(H,17,18,19) |
InChIキー |
FXEOMSOMYPLDTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




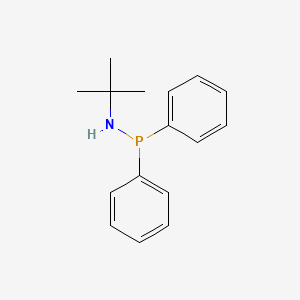


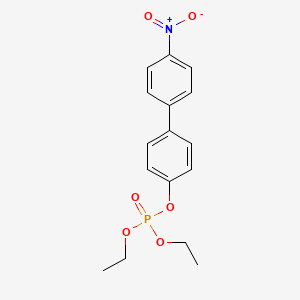
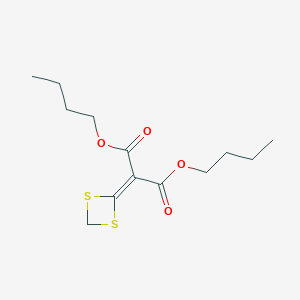

![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
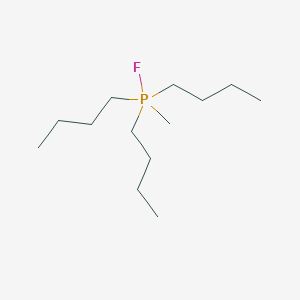
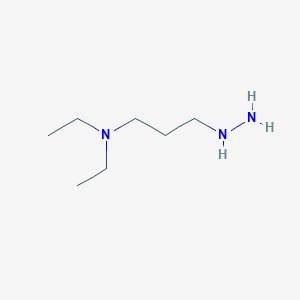
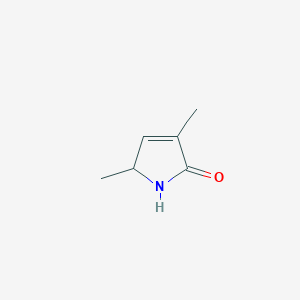
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
